molecular formula C27H26N4O B6129891 2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one

2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one

Cat. No.: B6129891
M. Wt: 422.5 g/mol
InChI Key: WWZHOKGCFJKHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(diphenylmethyl)piperazine with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques, such as recrystallization and chromatography, to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders, such as Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter levels by inhibiting enzymes such as acetylcholinesterase, thereby enhancing cognitive functions. The compound may also interact with various receptors in the brain, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 2-[4-(diphenylmethyl)piperazin-1-yl]ethoxyacetic acid

Uniqueness

2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one stands out due to its unique structural features, which confer specific biological activities. Its ability to selectively inhibit acetylcholinesterase makes it a promising candidate for the development of drugs targeting neurological disorders.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O/c32-25-20-24(21-10-4-1-5-11-21)28-27(29-25)31-18-16-30(17-19-31)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,20,26H,16-19H2,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZHOKGCFJKHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.